molecular formula C26H18O3 B11148906 7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one

7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B11148906
M. Wt: 378.4 g/mol
InChI Key: OIGCXMOFKWFIKY-UHFFFAOYSA-N
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Description

7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a chromen-2-one core with a naphthalen-1-ylmethoxy group at the 7-position and a phenyl group at the 4-position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from salicylaldehyde and an appropriate phenylacetic acid derivative.

    Formation of the Chromen-2-one Core: The chromen-2-one core is synthesized through a condensation reaction between salicylaldehyde and the phenylacetic acid derivative under basic conditions, often using a base like potassium carbonate in a polar solvent such as ethanol.

    Introduction of the Naphthalen-1-ylmethoxy Group: The naphthalen-1-ylmethoxy group is introduced via an etherification reaction. This involves reacting the chromen-2-one intermediate with naphthalen-1-ylmethanol in the presence of a strong base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethylformamide (DMF).

    Final Product Isolation: The final product, this compound, is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification methods such as continuous chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the chromen-2-one core to a chromanol derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine or chlorine in the presence of iron(III) chloride for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.

Biology

The compound has potential applications in biological research due to its structural similarity to naturally occurring bioactive molecules. It can be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Chromen-2-one derivatives are known for their anti-inflammatory, antioxidant, and anticancer activities. Research is ongoing to explore the efficacy of this compound in various disease models.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as photochromic and fluorescent materials, due to its unique optical properties. It may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core can interact with active sites of enzymes, potentially inhibiting their activity. The naphthalen-1-ylmethoxy and phenyl groups can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2H-chromen-2-one: Lacks the naphthalen-1-ylmethoxy group, resulting in different chemical and biological properties.

    7-Methoxy-4-phenyl-2H-chromen-2-one: Contains a methoxy group instead of the naphthalen-1-ylmethoxy group, affecting its reactivity and applications.

    7-(Naphthalen-1-ylmethoxy)-2H-chromen-2-one: Lacks the phenyl group at the 4-position, leading to different interaction profiles with biological targets.

Uniqueness

7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one is unique due to the presence of both the naphthalen-1-ylmethoxy and phenyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents enhances its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H18O3

Molecular Weight

378.4 g/mol

IUPAC Name

7-(naphthalen-1-ylmethoxy)-4-phenylchromen-2-one

InChI

InChI=1S/C26H18O3/c27-26-16-24(19-7-2-1-3-8-19)23-14-13-21(15-25(23)29-26)28-17-20-11-6-10-18-9-4-5-12-22(18)20/h1-16H,17H2

InChI Key

OIGCXMOFKWFIKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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